4-(difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine
Description
4-(Difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine (CAS: 2548976-37-8) is a pyrimidine derivative characterized by a difluoromethyl group at position 4, a methyl group at position 2, and a piperazine moiety linked to a 5-ethylpyrimidin-2-yl substituent at position 4. Its molecular formula is C₁₆H₁₉F₃N₆, with a molecular weight of 352.36 g/mol . The compound’s structural complexity arises from the integration of fluorine atoms and a heterocyclic piperazine-ethylpyrimidine system, which may enhance its metabolic stability and binding affinity in biological systems.
Properties
IUPAC Name |
4-(difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N6/c1-3-12-9-19-16(20-10-12)24-6-4-23(5-7-24)14-8-13(15(17)18)21-11(2)22-14/h8-10,15H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDDGMPSEWJKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine is a complex organic compound belonging to the class of pyrimidine derivatives. Its structure incorporates both difluoromethyl and piperazine moieties, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
- Molecular Formula : C16H20F2N6
- Molecular Weight : 334.37 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Similar compounds have been shown to act as inhibitors for various enzymes, potentially modulating pathways related to cell proliferation and apoptosis.
Antitumor and Antiviral Activities
Research indicates that pyrimidine derivatives exhibit significant antitumor and antiviral properties. For instance, studies on structurally related compounds show that they can inhibit the multiplication of viruses such as HIV and show residual antineoplastic activity against certain cancer cell lines . This suggests that this compound may possess similar activities, warranting further investigation.
Enzyme Inhibition
Pyrimidine derivatives often function as enzyme inhibitors. The specific interactions of this compound with enzymes involved in metabolic pathways could lead to therapeutic applications in cancer treatment or infectious diseases.
Study 1: Antiviral Activity
In a comparative study of pyrimidine derivatives, compounds similar to this compound were evaluated for their antiviral efficacy against HIV. While many showed limited activity, some exhibited promising results, suggesting a potential for development into antiviral agents .
Study 2: Antitumor Efficacy
A study assessed the cytotoxic effects of pyrimidine derivatives on various human cancer cell lines. The results indicated that certain modifications in the structure significantly enhanced their antitumor activity. This highlights the importance of structural optimization in developing effective therapeutic agents .
Data Table: Biological Activities of Related Compounds
| Compound Name | Molecular Weight (g/mol) | Antiviral Activity | Antitumor Activity |
|---|---|---|---|
| Compound A | 334.37 | Moderate | Significant |
| Compound B | 350.45 | Low | Weak |
| Compound C | 320.29 | Significant | Moderate |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
